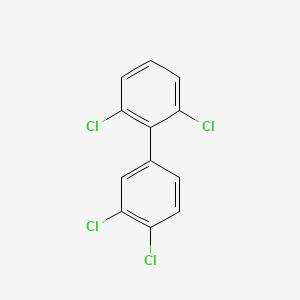

2,3',4',6-テトラクロロビフェニル

概要

説明

2,3’,4’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Molecular Structure Analysis

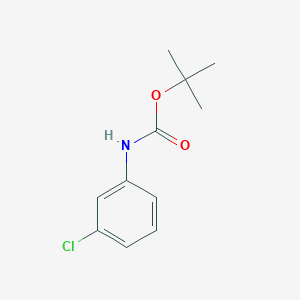

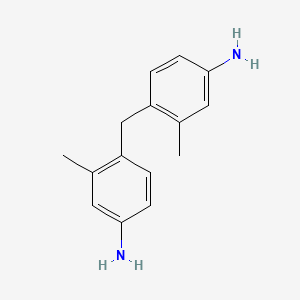

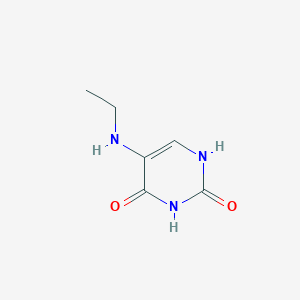

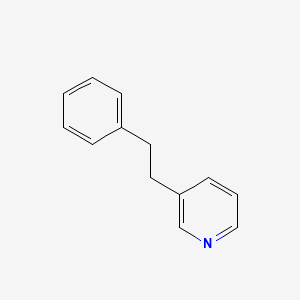

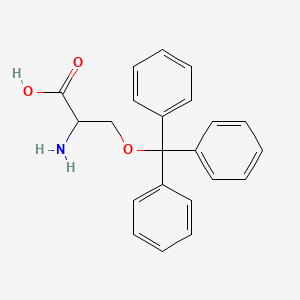

The molecular formula of 2,3’,4’,6-Tetrachlorobiphenyl is C12H6Cl4. It has an average molecular mass of 291.988 g/mol and a monoisotopic mass of 289.922 g/mol . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3’, 4’, and 6 positions .

Physical And Chemical Properties Analysis

2,3’,4’,6-Tetrachlorobiphenyl is a solid under normal conditions. It’s part of a group of compounds known as PCBs, which are typically oily liquids or solids that are colorless to light yellow .

科学的研究の応用

残留性有機汚染物質

2,3',4',6-テトラクロロビフェニルは、残留性有機汚染物質として分類されています 。これらは、光分解、生物分解、または化学プロセスによる分解に抵抗性がある環境汚染物質です。 これらの物質は、環境に持続し、動物組織に生体蓄積し、食物連鎖で生物濃縮するため、健康と環境に重大な影響を与える可能性があります .

内分泌かく乱物質

この化合物は、内分泌かく乱物質としても知られています 。 内分泌かく乱物質とは、内分泌(ホルモン)系の機能を阻害する可能性のある化合物です .

エナンチオ選択的ヒドロキシル化

研究によると、ヒトとラットのCYP2Bサブファミリーによる2,2',3,6-テトラクロロビフェニル(CB45)のエナンチオ選択的ヒドロキシル化には違いがあることが示されています 。 これは、この化合物が種によって異なる代謝を受けうることを示唆しており、その環境運命と毒性学的影響を理解するために重要です .

植物における生体変換

特定の植物は2,3',4',6-テトラクロロビフェニルを生体変換することができるという証拠があります。 例えば、ハイブリッドポプラは、類似の化合物であるCB77をヒドロキシル化できることが判明しています 。 これは、植物がこの化合物の環境浄化に役割を果たす可能性を示唆しています .

代謝物分析

この化合物は、代謝物分析研究に使用できます。 例えば、ヒトCYP2B6とラットCYP2B1によるモノヒドロキシル化テトラクロロ、モノヒドロキシル化トリクロロ、およびジヒドロキシル化テトラクロロ代謝物の生成を研究するために使用されています .

環境モニタリング

その永続性と生体蓄積の可能性により、2,3',4',6-テトラクロロビフェニルは、環境モニタリング研究における指標化合物として使用できます .

Safety and Hazards

Exposure to 2,3’,4’,6-Tetrachlorobiphenyl should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

将来の方向性

Future research on 2,3’,4’,6-Tetrachlorobiphenyl and other PCBs will likely focus on further understanding their environmental fate, toxicity, and mechanisms of action. Additionally, developing effective methods for the remediation of PCB-contaminated sites is a significant area of ongoing research .

作用機序

Target of Action

2,3’,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes, including those involved in cell cycle regulation, immune response, and cellular differentiation .

Pharmacokinetics

The pharmacokinetic properties of 2,3’,4’,6-Tetrachlorobiphenyl, like other PCBs, are characterized by their persistence in the environment and bioaccumulation in animal tissue . They are resistant to environmental degradation through photolytic, biological, or chemical processes . .

Result of Action

The molecular and cellular effects of 2,3’,4’,6-Tetrachlorobiphenyl’s action are diverse due to its interaction with the aryl hydrocarbon receptor. This can lead to a wide range of potential health effects, including endocrine disruption . PCBs have been found to bioaccumulate and cause harmful health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4’,6-Tetrachlorobiphenyl. For instance, temperature has been shown to influence the microbial dechlorination of similar compounds . Furthermore, the compound’s persistence in the environment means that it can remain bioactive for extended periods, potentially leading to long-term exposure .

特性

IUPAC Name |

1,2-dichloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBETQIUHPLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074154 | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-46-4 | |

| Record name | 2,3′,4′,6-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

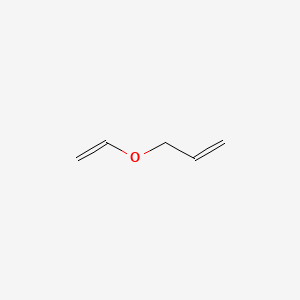

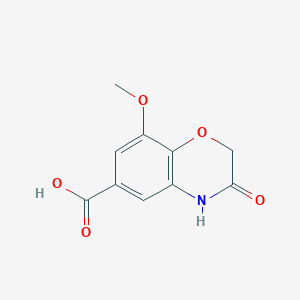

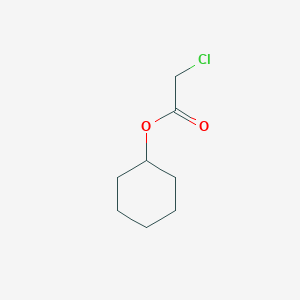

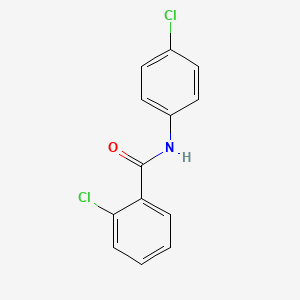

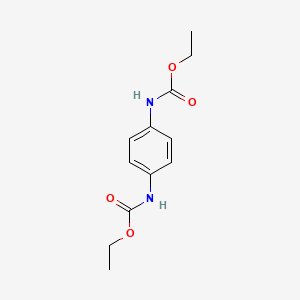

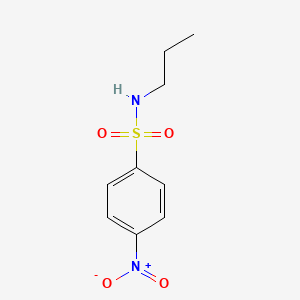

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。